molecular formula C10H14N4 B1584742 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole CAS No. 4054-67-5

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Cat. No.: B1584742
CAS No.: 4054-67-5
M. Wt: 190.25 g/mol
InChI Key: AZVPUVHTLAXDBK-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is known for its unique structure, consisting of two pyrazole rings connected by a single bond, with four methyl groups attached at the 3 and 5 positions of each pyrazole ring. This compound is often used as a ligand in coordination chemistry and has various applications in scientific research and industry .

Chemical Reactions Analysis

3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the metal complex and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVPUVHTLAXDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=C(NN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353528
Record name 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4054-67-5
Record name 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole in the development of new materials?

A1: The research highlights the use of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand in the creation of coordination networks with potential applications as ultramicroporous materials []. These materials are of significant interest due to their potential in gas separation and storage. The study demonstrates that the ligand's structure, specifically its length and steric effects, plays a crucial role in preventing interpenetration between networks. This characteristic is vital for generating internal voids within the material, which are essential for gas adsorption. []

Q2: How does the choice of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand impact the properties of the resulting coordination network?

A2: The research demonstrates that using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand, in conjunction with copper and dichromate ions, results in the formation of a unique coordination network []. This network exhibits ultramicroporous characteristics, largely attributed to the ligand's structural properties. The methyl substituents on the bipyrazole rings introduce steric hindrance, effectively preventing the interpenetration of networks and leading to the formation of internal voids. These voids are crucial for gas sorption, as demonstrated by the material's ability to adsorb CO2 and N2 []. This finding highlights the significant role of ligand design in tailoring the properties of coordination networks for specific applications, such as gas separation and storage.

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